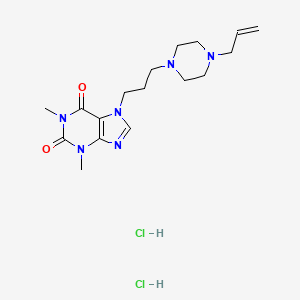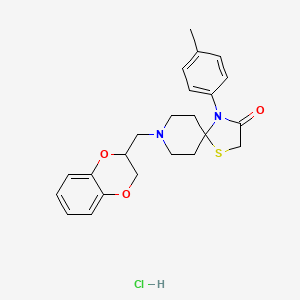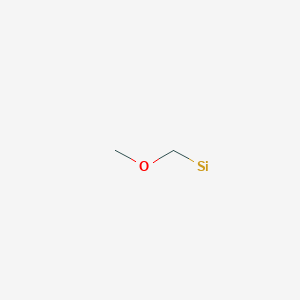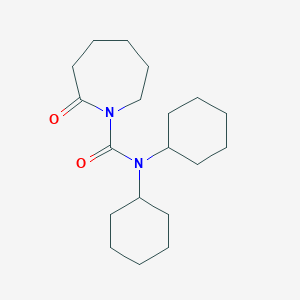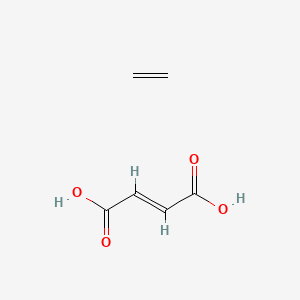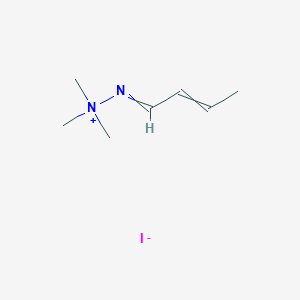
4-Quinolinecarboxylic acid, 2-phenyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinecarboxylic acid, 2-phenyl-, 1-oxide, also known as 2-phenyl-4-quinolinecarboxylic acid, is an organic compound with the molecular formula C16H11NO2. It is characterized by a quinoline ring system fused with a phenyl group and a carboxylic acid functional group. This compound is known for its structural versatility and aromatic properties, making it a valuable component in various scientific research endeavors .
Preparation Methods
The synthesis of 4-quinolinecarboxylic acid, 2-phenyl-, 1-oxide typically involves the reaction of 2-phenylquinoline with carboxylating agents under specific conditions. One common method includes the use of 5-aryl-2,3-dihydro-2,3-furandiones, which react with 2-phenylquinoline to yield β-aroylpyruvoyl hydrazide of 2-phenyl-4-quinolinecarboxylic acid . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Quinolinecarboxylic acid, 2-phenyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield hydrogenated quinoline derivatives.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-Quinolinecarboxylic acid, 2-phenyl-, 1-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-quinolinecarboxylic acid, 2-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The phenyl and quinoline rings provide a rigid structure that can interact with various biological receptors, enzymes, and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinities and structure-activity relationships have provided insights into its mechanism of action .
Comparison with Similar Compounds
4-Quinolinecarboxylic acid, 2-phenyl-, 1-oxide can be compared with other similar compounds, such as:
2-Phenylquinoline: Lacks the carboxylic acid group, making it less versatile in certain synthetic applications.
Quinaldic acid: Contains a different substitution pattern on the quinoline ring, leading to different reactivity and applications.
Cinchophen: Another name for 2-phenyl-4-quinolinecarboxylic acid, highlighting its historical use as an anti-inflammatory agent.
The uniqueness of this compound lies in its combination of a phenyl group, quinoline ring, and carboxylic acid functional group, which provides a versatile scaffold for various chemical and biological applications .
Properties
CAS No. |
20389-12-2 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
1-oxido-2-phenylquinolin-1-ium-4-carboxylic acid |
InChI |
InChI=1S/C16H11NO3/c18-16(19)13-10-15(11-6-2-1-3-7-11)17(20)14-9-5-4-8-12(13)14/h1-10H,(H,18,19) |
InChI Key |
MELZYSXVKYEMGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C(=C2)C(=O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


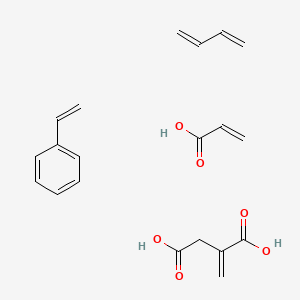

![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
![2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)](/img/structure/B14703702.png)
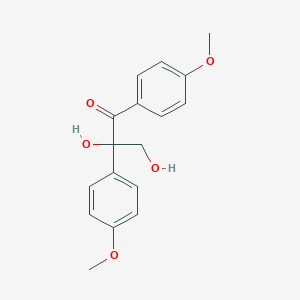

![2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14703712.png)
